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Compound of Interest

Compound Name: Antitumor agent-119

Cat. No.: B12376173 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

antitumor agent ATRN-119.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ATRN-119?

ATRN-119 is an orally bioavailable and highly specific inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase.[1][2] ATR is a critical enzyme in the DNA Damage Response

(DDR) pathway, which is activated by replication stress and DNA damage to maintain genomic

integrity.[2][3] By inhibiting ATR, ATRN-119 disrupts DNA damage checkpoint activation and

repair, leading to the collapse of replication forks and ultimately inducing apoptosis in cancer

cells, particularly those with existing DDR deficiencies.

Q2: What are the known on-target effects of ATRN-119 in preclinical models?

In preclinical studies, single-agent ATRN-119 has demonstrated increased cytotoxicity in a wide

range of human cancer cell lines, including colon, breast, pancreatic, sarcoma, ovarian, and

prostate cancers that harbor genomic alterations in DDR genes. In vivo studies have shown

that ATRN-119 inhibits tumor growth in both cell line-derived and patient-derived xenograft

models. Furthermore, combination studies have indicated significant synergy between ATRN-

119 and PARP inhibitors.
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Q3: What are the potential off-target effects or adverse events observed with ATRN-119 in

clinical trials?

Preliminary results from the first-in-human phase 1/2a trial of ATRN-119 (NCT04905914) in

patients with advanced solid tumors have reported several treatment-related adverse events

(TRAEs). These can be considered potential off-target effects in a clinical context. The most

frequently reported TRAEs include diarrhea, nausea, and fatigue.

Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments

with ATRN-119.

Issue 1: Unexpected cytotoxicity in cell lines presumed to be resistant.

Possible Cause: The cell line may have uncharacterized defects in DNA damage repair

pathways, making it more susceptible to ATR inhibition than initially thought. Cancer cells

with high levels of oncogenic stress are more reliant on ATR for survival.

Troubleshooting Steps:

Verify DDR status: Perform genomic sequencing or western blotting for key DDR proteins

(e.g., ATM, BRCA1/2, TP53) to confirm the genetic background of your cell line. The

majority of tumors in the clinical trial had a TP53 mutation.

Assess baseline replication stress: Use markers like γH2AX staining to evaluate the basal

level of DNA damage and replication stress in your cell line.

Titrate ATRN-119 concentration: Perform a dose-response curve to determine the precise

IC50 value for your specific cell line.

Issue 2: Hematological toxicities observed in in-vivo models.

Possible Cause: While preclinical studies in xenograft mouse models showed no appreciable

hematologic toxicity (anemia, neutropenia, or thrombocytopenia), this can be a concern with

inhibitors of the DDR pathway. In the phase 1/2a trial, anemia was reported as a grade 3

treatment-related adverse event in one patient.
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Troubleshooting Steps:

Monitor complete blood counts (CBCs): Regularly monitor red blood cell, white blood cell,

and platelet counts in your animal models.

Evaluate dose and schedule: Investigate if a lower dose or an altered dosing schedule

(e.g., intermittent dosing) can mitigate hematological effects while maintaining anti-tumor

efficacy. The clinical trial is evaluating both once-daily and twice-daily dosing schedules.

Histopathological analysis: Examine bone marrow smears to assess cellularity and

morphology for any signs of dysplasia or aplasia.

Issue 3: Gastrointestinal side effects in animal models (e.g., weight loss, diarrhea).

Possible Cause: Gastrointestinal toxicities are among the most common treatment-related

adverse events observed in the clinical trial of ATRN-119, with diarrhea and nausea being

frequently reported. This may be due to the inhibition of ATR in rapidly dividing epithelial cells

of the gastrointestinal tract.

Troubleshooting Steps:

Supportive care: Provide supportive care to the animals, such as hydration and nutritional

supplements.

Dose reduction: Evaluate if a lower dose of ATRN-119 can reduce the severity of

gastrointestinal side effects.

Concomitant medication: Consider the use of anti-diarrheal or anti-emetic agents, but be

cautious of potential drug-drug interactions.

Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from Phase 1/2a Trial of

ATRN-119
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Adverse Event
Category

Specific Adverse
Event

Frequency (All
Grades)

Frequency (Grade
3)

Gastrointestinal Diarrhea 44.7% 5.3%

Nausea 31.6% -

General Fatigue 26.3% 5.3%

Hematological Anemia - 2.6% (SAE)

Hepatobiliary Elevated Bilirubin - 2.6%

Table 2: In Vitro IC50 Values for Antitumor agent-119 (compound 13K)

Note: The following data is for a compound also named "Antitumor agent-119" but described

as a 2-benzoxazolyl hydrazone derivative, which may be a different entity from ATRN-119.

Cell Line Cancer Type IC50 (nM)

Butkitt Burkitt's Lymphoma 30

CCRF-CEM Acute Lymphoblastic Leukemia 140

HeLa Cervical Cancer 100

HT-29 Colorectal Cancer 40

Experimental Protocols
Protocol: Off-Target Kinase Profiling

This protocol outlines a general methodology for assessing the selectivity of a kinase inhibitor

like ATRN-119 against a panel of other kinases.

Kinase Panel Selection: Choose a diverse panel of kinases, including those from different

families and those known to be involved in common off-target toxicities. It is noted that

ATRN-119 is highly specific for ATR relative to other PIKKs such as ATM, DNA-PK, and

MTOR.
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Assay Format: Utilize a biochemical assay format, such as a radiometric assay (e.g., 33P-

ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).

Reagents:

Purified recombinant kinase enzymes.

Specific peptide or protein substrates for each kinase.

ATP (radiolabeled or unlabeled, depending on the assay).

ATRN-119 at a range of concentrations (e.g., 10-point, 3-fold serial dilution).

Appropriate assay buffers and cofactors (e.g., MgCl2, MnCl2).

Positive and negative controls (e.g., a known inhibitor for each kinase and DMSO vehicle

control).

Procedure: a. Prepare serial dilutions of ATRN-119. b. In a microplate, combine the kinase,

its substrate, and ATRN-119 (or control). c. Initiate the kinase reaction by adding ATP. d.

Incubate for a predetermined time at the optimal temperature for the kinase. e. Stop the

reaction (e.g., by adding a high concentration of EDTA). f. Detect the signal (e.g.,

radioactivity, fluorescence) according to the assay manufacturer's instructions.

Data Analysis: a. Calculate the percent inhibition for each concentration of ATRN-119 relative

to the DMSO control. b. Plot the percent inhibition against the logarithm of the ATRN-119

concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50

value for each kinase. d. Compare the IC50 values for the off-target kinases to the IC50 for

ATR to determine the selectivity profile.

Visualizations
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ATR Signaling Pathway and Inhibition by ATRN-119
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Caption: ATRN-119 inhibits the ATR kinase, a key regulator of the DNA damage response.
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Experimental Workflow for Off-Target Profiling
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Caption: Workflow for identifying potential off-target effects of ATRN-119.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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